Anticoagulant Activity and Antithrombin III Binding Kinetics of Heparan Sulfate vs. Heparin
In a direct kinetic analysis of human α-thrombin and Factor Xa inhibition by antithrombin III (ATIII), high-affinity heparan sulfate demonstrated distinct catalytic properties compared to high-affinity heparin. While heparin achieved a higher maximum second-order rate constant for the ATIII-thrombin reaction, it required a 52-fold lower concentration to do so, indicating that heparan sulfate operates under a different kinetic and binding regime [1].
| Evidence Dimension | Apparent binding affinity for thrombin (Kd) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Heparin: 14 nM |
| Quantified Difference | 13-fold higher (weaker) affinity for thrombin |
| Conditions | Kinetic analysis using high-affinity fractions in pseudo-first-order reaction conditions |
Why This Matters
This directly informs researchers that heparan sulfate is not a functional substitute for heparin in assays requiring potent anticoagulant activity, but its higher Kd makes it more suitable for reversible, spatially localized biological interactions.
- [1] Scully MF, Ellis V, Kakkar VV. Effect of a heparan sulphate with high affinity for antithrombin III upon inactivation of thrombin and coagulation factor Xa. Biochem J. 1989 Sep 1;262(2):651-8. View Source
